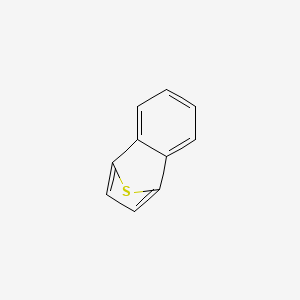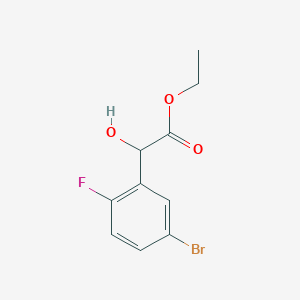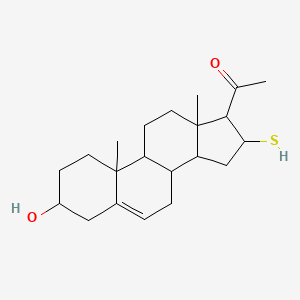![molecular formula C10H16O3 B14754679 Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- CAS No. 471-83-0](/img/structure/B14754679.png)
Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- is a bicyclic compound with the molecular formula C10H16O3. It is characterized by a bicyclo[3.1.1]heptane core structure with a carboxylic acid and a hydroxyl group attached to it. This compound is known for its unique structural features and has been studied for various applications in chemistry and related fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- can be synthesized through the oxidation of β-pinene. The process involves the use of oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to achieve the desired product . The reaction typically requires careful monitoring of temperature and pH to ensure the selective oxidation of the β-pinene to the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters, ethers, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alcohols, alkyl halides, acids.
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and substituted esters and ethers .
Applications De Recherche Scientifique
Bicyclo[31
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding to other molecules. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological and chemical activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: Similar structure but with a methanol group instead of a carboxylic acid.
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, acetate: An ester derivative of the methanol compound
Uniqueness
Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl- is unique due to its specific functional groups and the resulting chemical properties.
Propriétés
Numéro CAS |
471-83-0 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2-hydroxy-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-9(2)6-3-4-10(13,8(11)12)7(9)5-6/h6-7,13H,3-5H2,1-2H3,(H,11,12) |
Clé InChI |
JOVXDZIPAXYGSA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C1C2)(C(=O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)
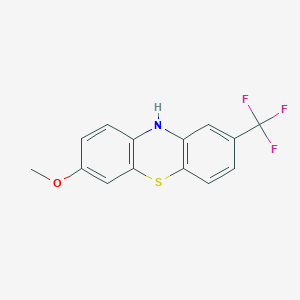
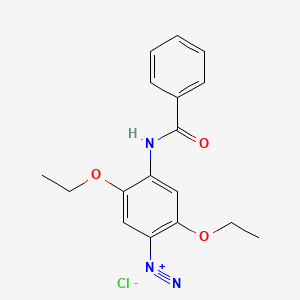

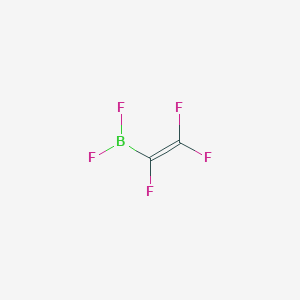
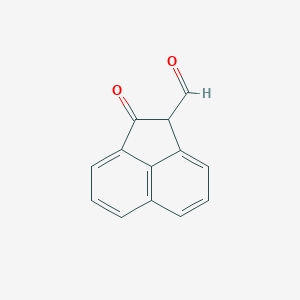
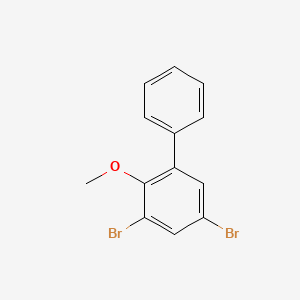
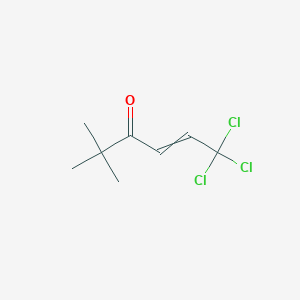
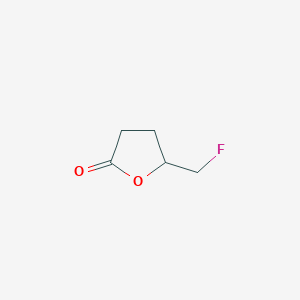
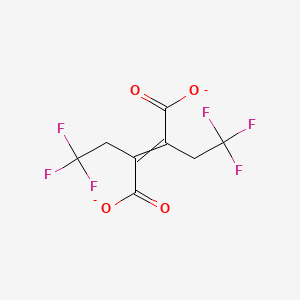
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
